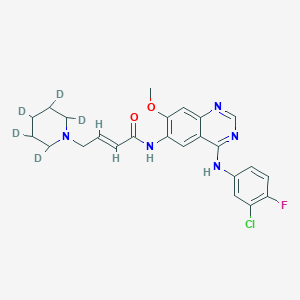

Dacomitinib-d5

Description

Rationale for Deuteration in Pharmaceutical Research and Development

The substitution of hydrogen with deuterium (B1214612) can significantly alter the metabolic profile of a drug. This is due to the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond because of the lower zero-point energy of the C-D bond. portico.org Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction when this bond cleavage is the rate-determining step of a metabolic process. portico.orgresearchgate.net

Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds. nih.gov By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of metabolic breakdown can be reduced. portico.orgresearchgate.net This can lead to:

Improved metabolic stability and a longer drug half-life. wikipedia.org

Increased systemic exposure of the drug.

Reduced formation of potentially toxic metabolites. nih.gov

More consistent drug exposure among patients with genetic variations in metabolic enzymes. portico.org

This approach of "deuterium-switching" has been successfully applied to develop new chemical entities with improved pharmacokinetic properties. portico.org

Overview of Dacomitinib (B1663576) and the Specific Utility of its Deuterated Analog (Dacomitinib-d5)

Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI). bccancer.bc.canih.gov It targets the human epidermal growth factor receptor (EGFR) family of kinases (EGFR/HER1, HER2, and HER4), which are implicated in the growth and proliferation of various cancers, particularly non-small cell lung cancer (NSCLC) with specific EGFR mutations. drugbank.compfizermedicalinformation.compatsnap.com Dacomitinib forms a covalent bond with a cysteine residue in the ATP-binding site of the EGFR, leading to sustained inhibition of the receptor's activity. drugbank.compatsnap.com

Dacomitinib-d5 is the deuterated analog of dacomitinib, where five hydrogen atoms have been replaced by deuterium. medchemexpress.com The primary utility of Dacomitinib-d5 in pharmaceutical research is its role as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netx-mol.net Due to its identical chemical structure to dacomitinib, apart from the increased mass from the deuterium atoms, Dacomitinib-d5 co-elutes with dacomitinib during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This allows for highly accurate and precise quantification of dacomitinib in complex biological samples, which is essential for pharmacokinetic studies and therapeutic drug monitoring. musechem.comnih.gov

The use of deuterated internal standards like Dacomitinib-d5 is a gold standard in quantitative bioanalysis, ensuring the reliability and robustness of the data generated in preclinical and clinical research.

Structure

3D Structure

Properties

Molecular Formula |

C24H25ClFN5O2 |

|---|---|

Molecular Weight |

475.0 g/mol |

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,3,4,5,6-pentadeuteriopiperidin-1-yl)but-2-enamide |

InChI |

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D,3D,4D,9D,10D |

InChI Key |

LVXJQMNHJWSHET-HUUYLNEZSA-N |

Isomeric SMILES |

[2H]C1C(C(N(C(C1[2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)[2H])[2H] |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |

Origin of Product |

United States |

Synthesis and Structural Characterization of Dacomitinib D5 for Research Purity and Identity

Advanced Synthetic Routes for Deuterated Dacomitinib (B1663576) Analogs

The synthesis of Dacomitinib-d5 involves the introduction of five deuterium (B1214612) atoms into the Dacomitinib structure. This process requires precise control to ensure site-specificity and high levels of deuterium incorporation, which are crucial for its function as a reliable internal standard.

Strategies for Site-Specific Deuteration in Dacomitinib Synthesis

Site-specific deuteration is a key strategy in the synthesis of deuterated compounds to improve their metabolic profile or to create stable internal standards for bioanalytical assays. researchgate.netnih.gov In the case of Dacomitinib, deuteration is often targeted at metabolically susceptible positions to create a more robust internal standard. The synthesis can be approached by utilizing deuterated starting materials or by introducing deuterium at a later stage of the synthetic sequence. A common approach involves the use of deuterated reagents in the early steps of the synthesis to build the core structure with the deuterium labels already in place. researchgate.net For instance, the synthesis of deuterated quinoline (B57606) derivatives has been achieved using deuterated precursors in a multi-step reaction sequence. cdnsciencepub.com

Methodological Improvements in Deuterium Incorporation

Advances in synthetic chemistry have led to more efficient and selective methods for deuterium incorporation. These methods aim to maximize the percentage of deuterium at the target sites while minimizing isotopic scrambling. High-temperature and high-pressure conditions using heavy water (D₂O) have been explored for general deuteration of organic compounds. google.com For complex molecules like Dacomitinib, more controlled and specific methods are necessary. The use of deuterated building blocks in the final steps of a convergent synthesis is a common strategy to maximize the incorporation of deuterium and simplify purification. researchgate.net The kinetic isotope effect, where a C-D bond is stronger and breaks more slowly than a C-H bond, is a fundamental principle exploited in designing deuterated drugs with improved pharmacokinetic properties. nih.govnih.gov

Spectroscopic and Chromatographic Methods for Purity and Identity Confirmation

Rigorous analytical techniques are essential to verify the successful synthesis of Dacomitinib-d5, confirming its identity, the precise location and extent of deuteration, and its chemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content and Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly crucial for confirming the position of deuterium atoms in isotopically labeled compounds. rsc.org In the ¹H NMR spectrum of a deuterated compound, the disappearance of a signal corresponding to a specific proton confirms the substitution with deuterium at that position. For Dacomitinib-d5, ¹H NMR would be used to verify the absence of signals from the five specific protons that have been replaced by deuterium. While ¹H NMR confirms the position, ²H (Deuterium) NMR can be used to directly observe the deuterium signals, providing further confirmation of their presence and chemical environment. The integration of the remaining proton signals in the ¹H NMR spectrum can also provide an estimate of the isotopic purity. researchgate.netrsc.org

Table 1: Representative ¹H NMR Data for Dacomitinib

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | m |

| Vinyl-H | 6.0 - 6.5 | m |

| Methoxy-H | 3.9 | s |

| Piperidine-H | 1.5 - 3.0 | m |

Note: This table shows predicted or typical chemical shift ranges for the non-deuterated Dacomitinib. In the ¹H NMR spectrum of Dacomitinib-d5, the signals corresponding to the deuterated positions would be absent or significantly reduced.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular weight of Dacomitinib-d5 and determining its isotopic enrichment. rsc.orgnih.gov HRMS provides a highly accurate mass measurement, allowing for the differentiation between the deuterated and non-deuterated compounds. The mass spectrum of Dacomitinib-d5 will show a molecular ion peak that is approximately 5 mass units higher than that of unlabeled Dacomitinib. The relative intensities of the isotopic peaks can be used to calculate the percentage of deuterium incorporation and the distribution of different deuterated species (e.g., d1, d2, d3, d4, d5). nih.gov

Table 2: Molecular Weight Information for Dacomitinib and Dacomitinib-d5

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

| Dacomitinib | C₂₄H₂₅ClFN₅O₂ | 469.1681 |

| Dacomitinib-d5 | C₂₄H₂₀D₅ClFN₅O₂ | 474.2000 (approx.) |

Note: The exact monoisotopic mass of Dacomitinib-d5 will depend on the specific positions of deuteration.

Chromatographic Purity Assessment (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the chemical purity of pharmaceutical compounds, including Dacomitinib-d5. rjptonline.orgjidps.comhumanjournals.comjournaljpri.comsdiarticle4.com These techniques separate the target compound from any impurities, starting materials, or byproducts. A validated HPLC or UPLC method will demonstrate the purity of the Dacomitinib-d5 sample by showing a single major peak corresponding to the compound. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. sdiarticle4.com Stability-indicating HPLC methods are particularly important as they can also separate degradation products that may form during storage. journaljpri.com

Table 3: Typical HPLC Purity Data for a Pharmaceutical-Grade Compound

| Parameter | Specification | Result |

| Purity by HPLC | ≥ 98.0% | 99.5% |

| Individual Impurity | ≤ 0.2% | < 0.1% |

| Total Impurities | ≤ 0.5% | 0.2% |

Note: This table provides an example of typical purity specifications and results for a high-purity research compound.

Analytical Methodologies Utilizing Dacomitinib D5 As a Research Standard

Development and Validation of Quantitative Bioanalytical Assays for Dacomitinib (B1663576) in Research Matrices

The precise measurement of Dacomitinib in biological samples like plasma is fundamental to understanding its pharmacokinetic profile. nih.gov Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a widely adopted technique for this purpose due to its high sensitivity and selectivity. nih.goveijppr.com

Role of Stable Isotope Labeled Internal Standards (SIL-IS) in LC-MS/MS Quantification

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a Stable Isotope Labeled Internal Standard (SIL-IS) like Dacomitinib-d5 is the gold standard for quantification. These standards are compounds that are chemically identical to the analyte (in this case, Dacomitinib) but have some of their atoms replaced with heavier stable isotopes, such as deuterium (B1214612) (²H). medchemexpress.comhilarispublisher.com

The key advantage of using a SIL-IS is its ability to co-elute with the unlabeled analyte during chromatography and exhibit similar ionization behavior in the mass spectrometer's ion source. bioanalysisjournal.com This co-behavior allows the SIL-IS to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects (ion suppression or enhancement). bioanalysisjournal.com By comparing the signal intensity of the analyte to that of the known concentration of the SIL-IS, a more accurate and precise quantification of the analyte can be achieved. hilarispublisher.com While deuterium is a commonly used isotope for labeling, it's important to be aware of potential issues like in-solution or in-source deuterium loss, which could affect quantification. hilarispublisher.com In some studies, Dacomitinib-d10 has also been utilized as an internal standard. medchemexpress.comdevagiricollege.org

Chromatographic Separation Techniques for Dacomitinib and its Analogs (e.g., RP-HPLC, UPLC)

Effective chromatographic separation is crucial for isolating Dacomitinib and its internal standard from other components in the sample matrix. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques used. rjptonline.orgresearchgate.net These methods typically employ C18 columns, which provide excellent separation for non-polar to moderately polar compounds like Dacomitinib. devagiricollege.orgnih.govijpronline.com

The mobile phase, which carries the sample through the column, is usually a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier (such as formic acid or ammonium (B1175870) formate) to control the pH and improve peak shape. nih.govdevagiricollege.orgnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation and shorter run times. nih.govresearchgate.net The total run time for these methods is typically short, often around 3 to 4 minutes. nih.govnih.gov

Interactive Data Table: Chromatographic Conditions for Dacomitinib Analysis

| Technique | Column | Mobile Phase | Flow Rate | Elution Type |

|---|---|---|---|---|

| UPLC-MS/MS | Acquity UPLC BEH C18 | Acetonitrile and 0.1% formic acid in water nih.govresearchgate.net | Not specified | Gradient nih.govresearchgate.net |

| HPLC-MS/MS | Discovery C18 | Acetonitrile and ammonium formate (B1220265) devagiricollege.org | 0.8 mL/min devagiricollege.org | Gradient devagiricollege.org |

| HPLC-MS/MS | ACE Excel C18 | 5 mM ammonium acetate (B1210297) in 0.1% formic acid and acetonitrile nih.gov | Not specified | Gradient nih.gov |

| LC-MS/MS | Agilent eclipse plus C18 | Not specified | Not specified | Isocratic nih.gov |

| RP-HPLC | Zodiac, C18 | Methanol, acetonitrile, and water (35:55:10, v/v) ijpronline.com | 1.0 mL/min ijpronline.com | Isocratic ijpronline.com |

| RP-HPLC | Kromasil C18 | 0.2% triethylamine (B128534) (pH 3.0) and acetonitrile (70:30) humanjournals.com | 1.0 mL/min humanjournals.com | Isocratic humanjournals.com |

Mass Spectrometric Detection Parameters and Optimization (e.g., SRM, MRM Transitions)

Following chromatographic separation, the analytes are detected by a tandem mass spectrometer. devagiricollege.org This is typically done using electrospray ionization (ESI) in the positive ion mode. nih.gov The most common detection method is multiple reaction monitoring (MRM), also known as selected reaction monitoring (SRM). nih.govnih.govforensicrti.org

In MRM, the first quadrupole of the mass spectrometer is set to select the precursor ion (the charged molecule of interest), which for Dacomitinib is typically around m/z 470.1 or 470.4. nih.govnih.govnih.gov This precursor ion is then fragmented in the second quadrupole through collision-induced dissociation. forensicrti.org The third quadrupole is then set to detect a specific product ion that is characteristic of the analyte. forensicrti.org This process of monitoring a specific precursor-to-product ion transition is highly selective and significantly reduces background noise, thereby enhancing the sensitivity of the assay. nih.gov For Dacomitinib, common product ions monitored are m/z 124.1 and m/z 385.0/385.1. nih.govnih.gov For the deuterated internal standard (Dacomitinib-d10 is used as an example here), a precursor ion of m/z 480.2 and a product ion of m/z 385.1 are often monitored. devagiricollege.orgnih.gov

Interactive Data Table: MRM Transitions for Dacomitinib and its Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Dacomitinib | 470.1 nih.govnih.gov | 124.1 nih.govnih.gov |

| Dacomitinib | 470.4 nih.gov | 385.0 nih.gov |

| Dacomitinib | 470.2 devagiricollege.org | 385.1 devagiricollege.org |

| Dacomitinib-d10 (IS) | 480.2 devagiricollege.orgnih.gov | 385.1 devagiricollege.orgnih.gov |

| Dacomitinib | 470 semanticscholar.org | 124 semanticscholar.org |

Optimization of Sample Preparation for Diverse Research Matrices

The goal of sample preparation is to extract Dacomitinib from the biological matrix (e.g., plasma, rat liver microsomes) and remove interfering substances that could affect the analysis. nih.govsigmaaldrich.com

Extraction Methodologies (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction)

Protein precipitation is a widely used and straightforward method for sample preparation in Dacomitinib bioanalysis. nih.govnih.govyoutube.com This technique involves adding an organic solvent, most commonly acetonitrile, to the plasma sample. nih.govnih.govnih.gov The organic solvent causes the proteins in the sample to denature and precipitate out of the solution. youtube.comdicp.ac.cn After centrifugation to pellet the precipitated proteins, the supernatant containing Dacomitinib and the internal standard can be collected for analysis. nih.govyoutube.com This method is favored for its simplicity and speed. nih.gov

Liquid-liquid extraction is another technique that has been employed. devagiricollege.org This method involves extracting the drug from the aqueous plasma sample into an immiscible organic solvent. After separation of the two layers, the organic solvent containing the analyte is evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system. scielo.br

Application of Dacomitinib D5 in Preclinical Pharmacokinetic and Metabolic Research

In Vitro Metabolic Stability and Characterization in Biological Systems

Assessment of Hepatic Microsomal Stability and Intrinsic Clearance

The metabolic stability of a drug is a key determinant of its in vivo half-life and oral bioavailability. This is often first assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes. In these assays, the disappearance of the parent drug is monitored over time.

A study investigating the metabolic stability of Dacomitinib (B1663576) in rat liver microsomes (RLMs) established a validated LC-MS/MS assay for its quantification. plos.orgnih.gov The use of a stable isotope-labeled internal standard like Dacomitinib-d5 is the gold standard for such assays, providing the most accurate quantification by accounting for variations during sample preparation and analysis. gerstel.comjuniperpublishers.com The findings from the Dacomitinib study revealed a very long in vitro half-life (t½) and low intrinsic clearance (CLint), suggesting that the drug is cleared very slowly by the liver. plos.org This slow clearance points towards high bioavailability, which has been confirmed in subsequent studies. plos.orgdrugbank.com

The key metabolic stability parameters for Dacomitinib determined in RLMs are summarized below.

| Parameter | Value | Inference |

|---|---|---|

| In Vitro Half-Life (t½) | 157.5 min | Very long half-life |

| Intrinsic Clearance (CLint) | 0.97 mL/min/kg | Very low clearance |

Identification and Profiling of Dacomitinib Metabolites Using Deuterated Probes

Understanding how a drug is metabolized is crucial for identifying potentially active or toxic metabolites. Deuterated probes or standards are instrumental in these studies. By "spiking" a biological sample with a known concentration of the deuterated analog (e.g., Dacomitinib-d5), analysts can more easily distinguish and quantify the parent drug and its various metabolites against the complex background of the biological matrix. acs.orgnih.gov

Following oral administration of radiolabeled Dacomitinib in humans, several metabolites have been identified. europa.eueuropa.eu The primary metabolic pathways are oxidation and glutathione (B108866) conjugation. europa.eupfizer.comclinicsinoncology.com The most significant circulating metabolite is O-desmethyl dacomitinib (PF-05199265), which has been shown to have pharmacological activity similar to the parent compound. europa.eupfizer.compfizer.com Other major components found in feces include a cysteine conjugate of Dacomitinib and a mono-oxygenated metabolite. europa.eueuropa.eu The precise quantification of these metabolites in preclinical studies would rely on LC-MS/MS methods benchmarked against an internal standard like Dacomitinib-d5.

Role of Cytochrome P450 Isozymes and Other Metabolic Pathways (e.g., CYP2D6, CYP3A4, Glutathione Conjugation)

In vitro studies have pinpointed the specific enzymes responsible for Dacomitinib's metabolism. Cytochrome P450 (CYP) isozymes play a central role. clinicsinoncology.com

CYP2D6 : This is the major isozyme involved in the formation of the active metabolite, O-desmethyl dacomitinib. europa.eueuropa.eupfizer.com

CYP3A4 : This enzyme contributes to the formation of other minor oxidative metabolites. europa.eueuropa.eupfizer.com

Glutathione Conjugation : This is another major metabolic pathway for Dacomitinib, alongside oxidation. drugbank.comeuropa.euclinicsinoncology.com

Preclinical Pharmacokinetic Profiling in Animal Models

Quantification of Dacomitinib and its Deuterated Analog in Animal Tissues and Biofluids for Distribution Studies

Pharmacokinetic studies in animal models are used to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Dacomitinib exhibits extensive tissue distribution, as indicated by its large volume of distribution (Vd). bccancer.bc.camedscape.com Studies in animals have shown that it can cross the blood-brain barrier. bccancer.bc.ca

To perform these distribution studies, researchers must accurately measure the concentration of Dacomitinib in various biological fluids (like plasma) and tissues (such as the lungs). arizona.edu This is achieved using validated LC-MS/MS methods. In this context, Dacomitinib-d5 plays a crucial role as the internal standard, added to samples during processing to ensure the accuracy of the quantification of Dacomitinib. researchgate.net

The table below summarizes key pharmacokinetic parameters of Dacomitinib observed in preclinical and clinical studies.

| Pharmacokinetic Parameter | Value | Reference |

|---|---|---|

| Absolute Bioavailability | 80% | drugbank.commedscape.com |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours | drugbank.compfizer.com |

| Apparent Volume of Distribution (Vd) | 1889 L - 2415 L | drugbank.combccancer.bc.ca |

| Plasma Protein Binding | ~98% | drugbank.combccancer.bc.ca |

| Terminal Half-Life | ~70 hours | drugbank.combccancer.bc.ca |

Use in Absorption and Excretion Studies in Non-Human Species

Absorption and excretion studies trace the path of a drug and its metabolites from administration to elimination from the body. These "mass balance" studies, often using a radiolabeled version of the drug, are a cornerstone of preclinical safety assessment. dtic.mil Following a single oral dose of Dacomitinib, the majority of the dose is recovered in the feces, with a smaller portion found in the urine. pfizer.combccancer.bc.ca

Fecal Excretion : Approximately 79% of the administered dose is excreted in the feces. About 20% of this is the unchanged parent drug, Dacomitinib. pfizer.combccancer.bc.ca

Urinary Excretion : Only about 3% of the dose is recovered in the urine, with less than 1% being the unchanged parent drug. pfizer.combccancer.bc.ca

These results confirm that hepatic metabolism is the main route of clearance for Dacomitinib. pfizer.com The quantification of Dacomitinib and its metabolites in excreta from non-human species requires sensitive and specific analytical methods. The incorporation of Dacomitinib-d5 as an internal standard during sample analysis is critical for obtaining the precise measurements needed to construct an accurate picture of the drug's absorption and excretion pathways. mdpi-res.comgoogleapis.com

Compound Name Table

| Compound Name |

|---|

| Dacomitinib |

| Dacomitinib-d5 |

| O-desmethyl dacomitinib |

| Glutathione |

| Lapatinib |

| Rabeprazole |

| Dextromethorphan (B48470) |

| Dasatinib-d8 |

| Diazepam-d5 |

| Imipramine-d3 |

| Verapamil |

| Rociletinib |

| Bosutinib |

| Larotrectinib |

| Tetrabenazine |

| Deutetrabenazine |

| Sorafenib |

| Donafenib |

| Paroxetine |

| Tolperisone |

| Erlotinib |

| Gefitinib |

| Afatinib |

| Osimertinib |

| Axitinib |

| Alisertib |

| Ceritinib |

| Lorlatinib |

| Nintedanib |

| Anastrozole |

| Exemestane |

Investigation of Drug-Drug Interactions at a Preclinical Level (e.g., CYP Inhibition/Induction in animal models or in vitro)

The potential for a new chemical entity to alter the metabolic pathways of co-administered drugs is a critical aspect of preclinical safety assessment. For Dacomitinib-d5, a deuterated analog of the tyrosine kinase inhibitor Dacomitinib, investigations into drug-drug interactions (DDIs) focus on its influence on cytochrome P450 (CYP) enzymes. The substitution of hydrogen with deuterium (B1214612) at specific metabolic sites can alter the rate of enzymatic breakdown, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.net This alteration may change the DDI profile of the molecule compared to its non-deuterated parent compound, Dacomitinib. Preclinical studies, therefore, are designed to meticulously characterize the inhibitory and inductive potential of Dacomitinib-d5 on key CYP isoforms.

Detailed Research Findings

In Vitro CYP Inhibition Assays: The initial step in evaluating DDI potential involves in vitro assays using human liver microsomes (HLMs) or recombinant human CYP enzymes. mdpi.com These systems allow for the determination of the half-maximal inhibitory concentration (IC50) of Dacomitinib-d5 against a panel of major drug-metabolizing CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5). fda.gov

In a comparative study, both Dacomitinib and Dacomitinib-d5 would be incubated with specific CYP isozymes and their probe substrates. For example, dextromethorphan is a selective probe for CYP2D6 activity. nih.gov A significant increase in the IC50 value for Dacomitinib-d5 against CYP2D6 compared to Dacomitinib would indicate that deuteration reduces its inhibitory potency. Research on other kinase inhibitors has shown that dacomitinib can inhibit CYP3A4 and CYP2D6 in a mixed manner. nih.gov Studies would, therefore, aim to generate comparative data to quantify this difference.

Illustrative In Vitro CYP Inhibition Data

| Compound | CYP Isoform | Probe Substrate | IC50 (µM) |

|---|---|---|---|

| Dacomitinib | CYP2D6 | Dextromethorphan | 0.11 |

| Dacomitinib-d5 | CYP2D6 | Dextromethorphan | 0.95 |

| Dacomitinib | CYP3A4 | Midazolam | 19.57 |

| Dacomitinib-d5 | CYP3A4 | Midazolam | 25.30 |

| Dacomitinib | CYP2C19 | S-mephenytoin | > 30 |

| Dacomitinib-d5 | CYP2C19 | S-mephenytoin | > 30 |

This table presents hypothetical data for illustrative purposes, based on findings for the parent compound and expected kinetic isotope effects. nih.govnih.gov

In Vitro CYP Induction Studies: Beyond inhibition, it is crucial to determine if Dacomitinib-d5 can induce the expression of CYP enzymes, which could lead to increased clearance and reduced efficacy of other drugs. xenotech.com These studies are typically conducted using cultured primary human hepatocytes. thermofisher.comnih.gov Hepatocytes from multiple donors are treated with varying concentrations of Dacomitinib-d5 over several days. The potential for induction is then quantified by measuring the change in mRNA levels (e.g., via qPCR) or the enzymatic activity of key inducible isoforms like CYP1A2, CYP2B6, and CYP3A4. xenotech.comnih.gov The non-deuterated Dacomitinib is used as a direct comparator, and known inducers like rifampicin (B610482) (for CYP3A4) serve as positive controls. nih.gov In vitro, Dacomitinib has shown a low potential to inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP3A4/5 at clinically relevant concentrations. europa.eu A similar or lower induction potential would be expected for Dacomitinib-d5.

Illustrative In Vitro CYP3A4 mRNA Induction Data

| Test Compound | Concentration (µM) | Mean Fold Induction of CYP3A4 mRNA (vs. Vehicle Control) |

|---|---|---|

| Rifampicin (Positive Control) | 10 | 32.0 |

| Dacomitinib | 1 | 1.2 |

| Dacomitinib | 10 | 1.5 |

| Dacomitinib-d5 | 1 | 1.1 |

| Dacomitinib-d5 | 10 | 1.3 |

This table contains hypothetical data for illustrative purposes based on established methodologies for CYP induction assays. nih.gov

Animal Model Studies: To confirm in vitro findings in a more complex biological system, DDI studies are performed in animal models, such as Sprague-Dawley rats. nih.gov In a typical study design, one group of rats receives a probe substrate drug (the "victim") that is known to be metabolized by a specific CYP enzyme (e.g., dextromethorphan for CYP2D6), while another group receives the victim drug co-administered with Dacomitinib-d5 (the "perpetrator"). nih.govnih.gov Blood samples are collected over time to determine the pharmacokinetic parameters (AUC, Cmax) of the victim drug. A significant increase in the AUC of the victim drug in the presence of Dacomitinib-d5 would confirm an inhibitory DDI. nih.gov These studies provide crucial data on how altered metabolism of the deuterated compound translates to in vivo effects on the pharmacokinetics of other drugs.

In Vitro and Preclinical in Vivo Pharmacodynamic Research Using Dacomitinib and Potential for Dacomitinib D5 As a Probe

Biochemical Characterization of Target Engagement and Kinase Inhibition

Dacomitinib (B1663576) is a highly selective, second-generation pan-HER inhibitor that potently targets the kinase activity of the human epidermal growth factor receptor (EGFR) family. nih.gov This family includes EGFR (also known as HER1 or ErbB1), HER2 (ErbB2), and HER4 (ErbB4). drugbank.compatsnap.com Its efficacy extends to clinically important EGFR activating mutations, such as exon 19 deletions and the L858R substitution in exon 21, as well as the T790M resistance mutation. nih.govdrugbank.com

In vitro biochemical assays have demonstrated that Dacomitinib's inhibitory activity is not limited to the HER family. At clinically relevant concentrations, it also inhibits the activity of several other kinases, including Discoidin Domain Receptor 1 (DDR1), EPH Receptor A6 (EPHA6), Lymphocyte-specific protein tyrosine kinase (LCK), Discoidin Domain Receptor 2 (DDR2), and MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1). pfizermedical.com

| Target Kinase Family | Specific Kinases Inhibited | Reference |

|---|---|---|

| ERBB (HER) Family | EGFR/HER1, HER2, HER4 | nih.govpfizermedical.com |

| Other Relevant Kinases | DDR1 | pfizermedical.com |

| DDR2 | pfizermedical.com | |

| EPHA6 | pfizermedical.com | |

| LCK | pfizermedical.com | |

| MNK1 | pfizermedical.com |

Dacomitinib is classified as an irreversible tyrosine kinase inhibitor. drugbank.compatsnap.com Its mechanism involves forming a covalent bond with a specific cysteine residue within the ATP-binding site of the kinase domain of sensitive HER family receptors. drugbank.compatsnap.com This irreversible binding leads to sustained, long-lasting inhibition of the receptor's kinase activity, effectively shutting down its signaling function. patsnap.com This mode of action distinguishes it from first-generation, reversible inhibitors. patsnap.com

Cellular Mechanism of Action Studies

By binding to the HER family receptors, Dacomitinib prevents their autophosphorylation upon ligand binding, which is the critical first step in signal transduction. patsnap.compfizermedical.com This action blocks the activation of multiple downstream signaling cascades crucial for cell proliferation and survival. patsnap.com

Research in various cancer cell lines has confirmed that Dacomitinib effectively suppresses the phosphorylation of key signaling proteins. This includes the inhibition of the Ras/MAPK pathway, evidenced by reduced phosphorylation of ERK, and the PI3K/Akt/mTOR pathway, shown by decreased phosphorylation of AKT. nih.govmdpi.com For instance, in UM-UC-6 bladder cancer cells, Dacomitinib inhibited baseline phosphorylation of EGFR (at Tyr1068), ERK (at T202/Y204), and Akt (at S473). nih.gov Similarly, in SKOV3-TR ovarian cancer cells, it suppressed the phosphorylation of AKT, STAT3, ERK, and p38 MAPK. mdpi.com

The inhibition of critical signaling pathways by Dacomitinib translates into potent anti-proliferative and pro-apoptotic effects in cancer cells dependent on HER signaling. Numerous studies utilizing various research cell lines have documented these effects.

Proliferation and Viability: Assays such as the MTT assay and crystal violet staining have demonstrated that Dacomitinib inhibits cell growth and reduces cell viability in a dose-dependent manner in chemoresistant epithelial ovarian cancer (EOC) cells. researchgate.net

Apoptosis: Dacomitinib has been shown to be a potent inducer of apoptosis, or programmed cell death. Annexin V staining assays in EOC and pancreatic ductal adenocarcinoma (PDAC) cell lines revealed a significant increase in apoptotic cells following treatment with Dacomitinib. researchgate.netresearchgate.net In a C6 glioma rat model, the apoptotic index was significantly higher in Dacomitinib-treated tumors compared to controls. nih.gov

| Assay Type | Observed Effect | Cell Line/Model | Reference |

|---|---|---|---|

| MTT Assay | Inhibited cell proliferation | Epithelial Ovarian Cancer (EOC) cells | researchgate.net |

| Crystal Violet Staining | Decreased cell viability | EOC cells | researchgate.net |

| Clonogenic Assay | Reduced clonal proliferation | EOC cells | researchgate.net |

| Annexin V Staining | Induced apoptotic cell death | EOC and PDAC cells | researchgate.netresearchgate.net |

| In Vivo Tumor Model | Increased apoptotic index | C6 glioma rats | nih.gov |

Dacomitinib's impact on cellular processes extends to the regulation of the cell cycle and the expression of key molecular biomarkers. In bladder cancer cells, treatment with Dacomitinib resulted in G1 cell cycle arrest, preventing cells from progressing to the DNA synthesis (S) phase. nih.gov

Furthermore, Dacomitinib has been shown to modulate several biomarkers associated with proliferation, apoptosis, and cell adhesion.

Proliferation Markers: In preclinical xenograft models, Dacomitinib treatment led to a significant reduction in the expression of Ki-67, a widely used marker of cell proliferation. nih.govnih.gov

Apoptotic Regulators: Research in PDAC cells showed that Dacomitinib treatment decreased the expression of several anti-apoptotic proteins, including survivin, XIAP, cIAP1, cIAP2, and MCL1. Concurrently, it increased the expression of the pro-apoptotic protein BAX. researchgate.net

Adhesion Molecules: Pharmacodynamic analysis in tumor xenografts showed decreased E-cadherin expression following Dacomitinib treatment. nih.gov

Preclinical Efficacy Studies in In Vitro and In Vivo Animal Models

While specific pharmacodynamic research utilizing Dacomitinib-d5 is not extensively available in published literature, the preclinical efficacy of the parent compound, Dacomitinib, has been thoroughly investigated. These studies provide a foundational understanding of its biological activity and therapeutic potential, and they delineate the types of preclinical investigations where a deuterated analog like Dacomitinib-d5 could serve as a valuable research probe. The primary benefit of using a deuterated form such as Dacomitinib-d5 in research is to study the metabolic fate of the compound, as the deuterium (B1214612) substitution can alter the rate of metabolic processes, thereby helping to identify sites of metabolism and distinguish between parent compound and metabolite effects.

Tumor Growth Inhibition in Xenograft and Other Preclinical Cancer Models (e.g., NSCLC, Glioblastoma, SCCHN)

Dacomitinib has demonstrated significant antitumor activity in a variety of preclinical cancer models, including non-small cell lung cancer (NSCLC), glioblastoma, and squamous cell carcinoma of the head and neck (SCCHN).

In preclinical NSCLC models, Dacomitinib has shown the ability to inhibit the growth of tumors with different epidermal growth factor receptor (EGFR) mutations, including those resistant to first-generation EGFR inhibitors like gefitinib. nih.gov Studies have shown its effectiveness in reducing the growth of gefitinib-resistant NSCLC xenografts. nih.gov

For glioblastoma, a disease in which EGFR is frequently overexpressed or mutated, preclinical studies have confirmed Dacomitinib's efficacy. Systemic administration of Dacomitinib was found to strongly impair the in vivo tumor growth rate of EGFR-amplified glioblastoma cell lines. nih.gov Research in U87vIII.Luc2 glioblastoma xenograft models showed that Dacomitinib treatment significantly delayed tumor growth.

In the context of SCCHN, where EGFR is overexpressed in the vast majority of cases, Dacomitinib has also been shown to be an effective agent for inhibiting tumor proliferation both in vitro and in vivo. nih.gov In vivo studies using a FaDu xenograft model demonstrated that Dacomitinib treatment delayed tumor growth. nih.gov

| Cancer Model | Xenograft Model | Key Findings |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Gefitinib-resistant NSCLC | Effective at reducing tumor growth. nih.gov |

| Glioblastoma | EGFR-amplified cell lines | Strongly impaired in vivo tumor growth rate. nih.gov |

| Glioblastoma | U87vIII.Luc2 | Significantly delayed tumor growth. |

| Squamous Cell Carcinoma of the Head and Neck (SCCHN) | FaDu | Delayed tumor growth. nih.gov |

Evaluation of Combination Strategies with Other Therapies in Preclinical Settings (e.g., Ionizing Radiation)

The therapeutic potential of Dacomitinib has also been explored in combination with other cancer treatments, most notably ionizing radiation. Preclinical studies in SCCHN models have demonstrated that the combination of Dacomitinib and ionizing radiation enhances tumor growth delay in vivo. nih.gov

In these studies, the anti-proliferative effects of Dacomitinib alone were confirmed, and an additive anti-tumor efficacy was observed when combined with ionizing radiation, without a noticeable increase in toxicity to normal tissues. nih.gov This suggests a synergistic or additive effect, where Dacomitinib may sensitize tumor cells to the cytotoxic effects of radiation. The combination of Dacomitinib with ionizing radiation was found to be synergistically cytotoxic in vitro. nih.gov

| Cancer Model | Combination Therapy | Key Findings |

|---|---|---|

| Squamous Cell Carcinoma of the Head and Neck (SCCHN) | Dacomitinib + Ionizing Radiation | Enhanced tumor growth delay in vivo. nih.gov |

| SCCHN | Dacomitinib + Ionizing Radiation | Additive anti-tumor efficacy with no apparent additional toxicity on normal tissues. nih.gov |

| SCCHN | Dacomitinib + Ionizing Radiation | Synergistically cytotoxic in vitro. nih.gov |

Molecular and Histopathological Endpoints in Preclinical Efficacy Studies (e.g., phospho-EGFR, Ki-67)

To elucidate the mechanisms underlying its antitumor activity, preclinical studies of Dacomitinib have extensively analyzed molecular and histopathological endpoints. A consistent finding across various cancer models is the significant reduction in the phosphorylation of EGFR (phospho-EGFR), a key indicator of the inhibition of EGFR signaling. nih.gov

This inhibition of EGFR phosphorylation leads to a subsequent decrease in the phosphorylation of downstream signaling molecules such as ERK, AKT, and mTOR. nih.gov In SCCHN models, Dacomitinib treatment led to a significant reduction in EGFR signaling. nih.gov

Histopathological analysis of tumors from xenograft models has provided further evidence of Dacomitinib's pharmacodynamic effects. A decrease in the immunoexpression of Ki-67, a marker of cell proliferation, has been observed in Dacomitinib-treated tumors. nih.gov In FaDu xenograft models, Dacomitinib treatment was associated with decreased phospho-EGFR and Ki-67 immunoexpression, and these effects were further enhanced when combined with ionizing radiation. nih.gov

| Cancer Model | Endpoint | Effect of Dacomitinib |

|---|---|---|

| SCCHN | phospho-EGFR | Decreased immunoexpression. nih.gov |

| SCCHN | Ki-67 | Decreased immunoexpression. nih.gov |

| SCCHN | Downstream signaling (ERK, AKT, mTOR) | Decrease in phosphorylation. nih.gov |

Advanced Research Applications and Future Directions for Deuterated Dacomitinib Analogs

Deuterium (B1214612) Isotope Effects in Enzyme Kinetics and Reaction Mechanisms

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, can significantly alter the metabolic fate of a drug. gabarx.com This is primarily due to the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Cleavage of a C-D bond requires more energy and thus can occur at a slower rate if this step is rate-limiting in an enzymatic reaction. researchgate.net

| Concept | Description | Relevance to Dacomitinib-d5 |

|---|---|---|

| Kinetic Isotope Effect (KIE) | The change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. | Slowing the metabolism of Dacomitinib-d5 by making the C-D bond harder to break than the C-H bond. nih.gov |

| Primary Metabolizing Enzymes | CYP2D6, CYP2C9, CYP3A4. drugbank.com | These enzymes are the primary targets for studying the kinetic isotope effect with Dacomitinib-d5. |

| Major Metabolite | O-desmethyl dacomitinib (PF-05199265). drugbank.com | Formation of this metabolite can be slowed, allowing for a clearer understanding of its pharmacological activity and contribution to the overall effect. |

| Research Application | Quantifying the contribution of specific metabolic pathways to dacomitinib's clearance and potential for drug-drug interactions. | Provides a tool to probe the reaction mechanisms of CYP enzymes involved in dacomitinib's breakdown. researchgate.net |

Application in Quantitative Proteomics for Target Engagement Studies

Quantitative proteomics techniques are essential for understanding how drugs interact with their targets within the complex cellular environment. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method that allows for the precise quantification of thousands of proteins between different cell populations. nih.gov

In the context of dacomitinib, Dacomitinib-d5 can be used as a tool in specialized proteomic workflows to study target engagement. While not a direct application within the traditional SILAC method, deuterated compounds are invaluable as internal standards in mass spectrometry-based quantitative analyses. pharmaffiliates.comscispace.com For instance, researchers can treat cancer cell lines with dacomitinib and use Dacomitinib-d5 as a spike-in standard for precise quantification of the parent drug inside the cell.

Furthermore, advanced techniques like thermal proteome profiling (TPP) can be combined with quantitative mass spectrometry to assess the direct and off-target effects of a drug. researchgate.net In such an experiment, the binding of dacomitinib to its target proteins (EGFR, HER2, HER4) can increase their thermal stability. By comparing the proteome-wide thermal stability shifts in cells treated with dacomitinib versus control cells, researchers can identify direct targets and downstream signaling changes. mdpi.com Dacomitinib-d5 is crucial in these experiments as an internal standard to ensure accurate quantification of drug levels and correlate them with observed proteomic changes. pharmaffiliates.com

Potential as a Research Tool for Understanding Drug Resistance Mechanisms in Preclinical Models

Acquired resistance is a major challenge in cancer therapy with EGFR inhibitors like dacomitinib. nih.gov Resistance can emerge through various mechanisms, including secondary mutations in the EGFR gene (such as T790M), amplification of bypass signaling pathways, or histologic transformation. onclive.comnih.gov

Dacomitinib-d5 serves as a valuable research tool in preclinical models (e.g., cell lines and xenografts) to dissect these resistance mechanisms. nih.gov One hypothesis for resistance is that cancer cells may upregulate specific metabolic pathways to rapidly inactivate the drug. By using Dacomitinib-d5, which has a potentially slower rate of metabolism, researchers can test this hypothesis. nih.gov If cancer models that are resistant to dacomitinib show renewed sensitivity to Dacomitinib-d5, it would strongly suggest that metabolic inactivation is a key component of the resistance mechanism. Conversely, if resistance persists, it points towards other mechanisms like target mutation or bypass signaling. mdpi.com This comparative approach allows for a clearer identification of the drivers of resistance, which is essential for developing strategies to overcome it. nih.gov

| Experimental Question | Approach with Dacomitinib-d5 | Potential Outcome and Interpretation |

|---|---|---|

| Is metabolic inactivation a primary resistance mechanism? | Treat dacomitinib-resistant preclinical models with Dacomitinib-d5. | If sensitivity is restored, it suggests that slowing metabolism overcomes this resistance mechanism. nih.gov |

| How does altered metabolism affect the emergence of resistance? | Long-term culture of sensitive cells with dacomitinib vs. Dacomitinib-d5. | Differences in the timeline or type of resistance mutations that appear can link metabolic stability to specific resistance pathways. |

| Can we isolate non-metabolic resistance pathways? | Use Dacomitinib-d5 to maintain consistent drug exposure, minimizing metabolism as a variable. | Allows for a focused study of other mechanisms like bypass track activation or target mutations. onclive.com |

Development of Novel Analytical Techniques for Deuterated Compounds in Complex Biological Systems

The accurate quantification of drugs and their metabolites in biological matrices like plasma, urine, and tissue is fundamental to pharmacokinetic and pharmacodynamic studies. cbspd.com Deuterated compounds, such as Dacomitinib-d5, are the gold standard for use as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) methods. pharmaffiliates.com Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization effects, correcting for variations during sample preparation and analysis.

The increasing use of deuterated drugs also drives the development of more sensitive and novel analytical techniques. nih.gov High-resolution mass spectrometry can be employed to resolve the minute mass difference between the deuterated standard and any endogenous compounds, ensuring analytical accuracy. nih.gov Furthermore, techniques like NanoSIMS (nanoscale secondary ion mass spectrometry) are being developed to quantify the uptake and distribution of deuterated tracers within single cells or tissues, providing unprecedented spatial resolution of drug disposition. nih.gov Developing robust and validated analytical methods for Dacomitinib-d5 is a prerequisite for its use in all the research applications described, ensuring that the data generated is reliable and reproducible. scispace.com

Strategic Importance in Academia-Industry Collaborations for Preclinical Drug Development

The development of deuterated compounds like Dacomitinib-d5 is a prime area for collaboration between academic research institutions and the pharmaceutical industry. These partnerships leverage the strengths of both sectors to accelerate drug development. nih.gov

Academic labs often excel in fundamental research, such as elucidating complex enzymatic reaction mechanisms or developing novel preclinical models of drug resistance. Industry partners provide expertise in medicinal chemistry, large-scale synthesis, and navigating the regulatory pathways for drug approval. nih.gov

The "deuterium switch" strategy, where an existing drug is deuterated to improve its properties, is a key area of interest. nih.gov This approach can potentially lead to new intellectual property, extending the commercial life of a successful drug franchise. Collaborations can focus on using Dacomitinib-d5 to explore new therapeutic indications where a more stable pharmacokinetic profile might be advantageous. For industry, this provides a risk-reduced path to a new chemical entity, while for academia, it offers a route to translate basic research findings into tangible clinical applications. gabarx.com

Q & A

Q. What experimental design considerations are critical when using Dacomitinib-d5 in kinase inhibition studies?

Researchers should prioritize controlled variables (e.g., ATP concentration, temperature) and establish appropriate control groups (e.g., non-deuterated Dacomitinib, vehicle controls). Dose-response curves should span clinically relevant concentrations, with replication across biological replicates to account for batch effects. Experimental protocols must specify deuterium positioning in Dacomitinib-d5 to ensure metabolic stability comparisons are valid .

Q. How should researchers optimize liquid chromatography-mass spectrometry (LC-MS) parameters for quantifying Dacomitinib-d5 in pharmacokinetic studies?

Methodological optimization includes testing ionization modes (ESI vs. APCI), collision energies, and mobile-phase compositions (e.g., acetonitrile:ammonium formate ratios). Calibration curves must validate linearity across expected concentration ranges, and deuterium-induced mass shifts should be confirmed using high-resolution MS to avoid interference from endogenous metabolites .

Q. What ethical guidelines apply to preclinical studies using deuterated compounds like Dacomitinib-d5?

Institutional Animal Care and Use Committees (IACUC) require justification for deuterium use, including evidence of reduced toxicity or improved pharmacokinetics. Researchers must document compound purity (>95% by HPLC) and disclose synthetic pathways to ensure reproducibility. Compliance with ARRIVE guidelines for in vivo reporting is mandatory .

Q. How can researchers validate the isotopic purity of Dacomitinib-d5 in stability assays?

Isotopic purity should be verified via nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) and mass spectrometry. Accelerated stability studies under varying pH/temperature conditions must compare degradation profiles to non-deuterated analogs, with quantification of deuterium retention using isotopic ratio analysis .

Q. What criteria determine optimal cell-line selection for Dacomitinib-d5 efficacy screening?

Use cell lines with confirmed EGFR mutation status (e.g., HCC827 for exon 19 deletions) and validate receptor expression via Western blot. Include resistance models (e.g., T790M-positive H1975) to assess differential responses. Normalize viability assays to baseline ATP levels and account for solvent effects in DMSO controls .

Advanced Research Questions

Q. How can conflicting in vitro vs. in vivo efficacy data for Dacomitinib-d5 be systematically analyzed?

Apply cross-model validation by comparing IC₅₀ values from 3D spheroid models with xenograft tumor regression data. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile discrepancies, incorporating factors like plasma protein binding and tissue penetration. Meta-analysis of interspecies metabolic differences (e.g., CYP450 isoforms) is critical .

Q. What statistical frameworks address high inter-individual variability in Dacomitinib-d5 metabolism studies?

Mixed-effects models can account for covariates (e.g., age, hepatic function) in humanized mouse models. Bayesian hierarchical approaches are suitable for small-sample studies, integrating prior pharmacokinetic data to estimate posterior metabolite distributions. Bootstrap resampling validates robustness in heterogeneous cohorts .

Q. What mechanistic strategies resolve contradictory findings in Dacomitinib-d5’s off-target effects?

Combine chemoproteomics (e.g., kinome-wide binding assays) with transcriptomic profiling (RNA-seq) to identify non-EGFR targets. Validate hits using CRISPR knockouts and isothermal titration calorimetry (ITC) for binding affinity comparisons. Cross-reference with clinical adverse event databases to prioritize biologically relevant off-target interactions .

Q. How should researchers design data management plans for multi-institutional Dacomitinib-d5 studies?

Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles: raw MS/MS data in mzML format, annotated NMR spectra in JCAMP-DX, and metadata compliant with ISA-Tab standards. Use version-controlled repositories (e.g., Zenodo) with embargo protocols for sensitive pharmacokinetic data .

Q. What integrated methodologies advance Dacomitinib-d5’s mechanistic studies in drug-resistant tumors?

Combine dynamic BH3 profiling (to assess apoptotic priming) with live-cell imaging of mitochondrial membrane potential. Use deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in EGFR mutants upon Dacomitinib-d5 binding. Validate findings in patient-derived organoids with matched genomic metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.